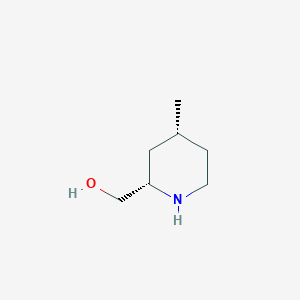

((2S,4R)-4-Methylpiperidin-2-yl)methanol

Description

Fundamental Significance of Chiral Piperidine (B6355638) Derivatives as Versatile Building Blocks

Chiral piperidine scaffolds are prevalent structural motifs in a large number of active pharmaceuticals. thieme-connect.comthieme-connect.comresearchgate.net Their significance stems from their ability to serve as versatile building blocks in the synthesis of enantiomerically pure compounds. wisdomlib.org The introduction of a chiral piperidine moiety into a molecule can profoundly impact its therapeutic efficacy and safety.

The utility of these building blocks lies in their pre-defined stereochemistry, which allows for the controlled construction of complex three-dimensional structures. This is crucial in medicinal chemistry, where the interaction between a drug molecule and its biological target is highly dependent on a precise spatial arrangement of atoms. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common feature in many FDA-approved drugs. thieme-connect.com The incorporation of chirality into this scaffold enhances its potential for creating specific and potent biological effects. thieme-connect.com

The benefits of using chiral piperidine scaffolds in drug design are multifaceted and include:

Modulation of Physicochemical Properties: The presence of a chiral piperidine can alter a molecule's solubility, lipophilicity, and other properties that are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comthieme-connect.com

Enhancement of Biological Activities and Selectivity: The specific three-dimensional arrangement of a chiral piperidine can lead to a more precise fit with a biological target, thereby increasing the compound's potency and selectivity for that target. thieme-connect.comthieme-connect.com

Improvement of Pharmacokinetic Properties: By influencing the ADME profile, chiral piperidines can contribute to a more favorable pharmacokinetic profile, leading to improved drug performance. thieme-connect.comthieme-connect.com

Stereochemical Considerations and Isomerism in Piperidine Architectures

The concept of chirality is fundamental to understanding the importance of these scaffolds. libretexts.org A molecule is chiral if it is non-superimposable on its mirror image, much like a person's left and right hands. libretexts.org In the context of piperidine derivatives, the presence of one or more stereocenters gives rise to different stereoisomers, which can have distinct biological activities.

The synthesis of a specific stereoisomer of a substituted piperidine is a significant challenge in organic chemistry. rsc.orgnih.gov Chemists employ various stereoselective synthesis strategies to obtain the desired isomer in high purity. rsc.orgnih.govresearchgate.net These methods are essential for producing drugs with optimal therapeutic effects and minimal side effects, as different stereoisomers of a drug can have vastly different pharmacological profiles.

Overview of ((2S,4R)-4-Methylpiperidin-2-yl)methanol as a Key Chiral Intermediate in Advanced Synthesis

While extensive research has been conducted on the broad class of chiral piperidine derivatives, detailed studies on specific intermediates like this compound are often proprietary or part of larger, unpublished synthetic campaigns. However, its structure, featuring a cis-relationship between the methyl group at the 4-position and the hydroxymethyl group at the 2-position with specific (S) and (R) configurations, makes it a valuable and representative example of a key chiral intermediate.

The defined stereochemistry of this compound provides a rigid scaffold upon which more complex molecular architectures can be built. The presence of a primary alcohol offers a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecules through the formation of ethers, esters, or other functional groups. The secondary amine within the piperidine ring provides another point for diversification, enabling the attachment of various substituents.

The utility of such a precisely configured building block is immense in the synthesis of complex natural products and pharmaceuticals. nih.gov By starting with a pre-made chiral fragment like this compound, synthetic chemists can significantly shorten the synthetic route to a target molecule and avoid the often-difficult and low-yielding steps of introducing chirality late in a synthesis.

Below is a table summarizing some of the key properties of this chiral intermediate.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| Stereochemistry | (2S,4R) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

[(2S,4R)-4-methylpiperidin-2-yl]methanol |

InChI |

InChI=1S/C7H15NO/c1-6-2-3-8-7(4-6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m1/s1 |

InChI Key |

QAGSWXPHVBZSKN-RQJHMYQMSA-N |

Isomeric SMILES |

C[C@@H]1CCN[C@@H](C1)CO |

Canonical SMILES |

CC1CCNC(C1)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,4r 4 Methylpiperidin 2 Yl Methanol

Enantioselective Synthesis Strategies and Stereocontrol

The synthesis of enantiomerically pure substituted piperidines is a challenging yet crucial task in organic synthesis. nih.gov Various strategies have been developed to control the stereochemistry of the piperidine (B6355638) ring, ranging from catalyst-controlled reactions to the use of chiral starting materials.

Asymmetric Hydrogenation Routes for Piperidine Ring Formation

Asymmetric hydrogenation of substituted pyridine (B92270) precursors is a powerful and atom-economical method for the synthesis of chiral piperidines. This approach typically involves the use of transition metal catalysts, such as rhodium or ruthenium, coordinated to chiral phosphine (B1218219) ligands. These catalysts facilitate the stereoselective addition of hydrogen to the pyridine ring, thereby establishing the desired stereocenters. For the synthesis of 2,4-disubstituted piperidines like ((2S,4R)-4-Methylpiperidin-2-yl)methanol, the hydrogenation of a suitably substituted pyridine, such as a 4-methyl-2-pyridinecarboxaldehyde derivative, would be a key step. The choice of the chiral ligand is critical for achieving high diastereo- and enantioselectivity. nih.gov

While direct asymmetric hydrogenation of monosubstituted pyridines has seen some success, achieving high enantioselectivities can be challenging. researchgate.net The hydrogenation of more activated pyridine derivatives, such as pyridinium (B92312) salts or dihydropyridines, often provides better results. For instance, rhodium(I) complexes with chiral bisphosphorus ligands have been employed for the enantioselective hydrogenation of tetrasubstituted enamides, which can be precursors to substituted piperidines. researchgate.net

A common precursor for this compound is (2R,4S)-4-Methylpiperidine-2-carboxylic acid. The synthesis of this acid can be achieved through the asymmetric hydrogenation of a 4-methylpyridine-2-carboxylic acid derivative. The subsequent reduction of the carboxylic acid to the primary alcohol would yield the target molecule.

| Catalyst System | Substrate Type | Key Features |

| Rhodium-Diphosphine Complexes | Substituted Pyridines | Enables direct hydrogenation of the aromatic ring. |

| Ruthenium-BINAP Complexes | Pyridinecarboxaldehyde derivatives | High enantioselectivity in the reduction of carbonyls. |

| Iridium-Chiral Ligand Complexes | Pyridinium Salts | Effective for activated pyridine rings, often leading to high enantiomeric excess. |

Organocatalytic Approaches to Piperidine Core Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. For piperidine synthesis, organocatalytic strategies often involve domino or cascade reactions, where multiple bonds are formed in a single operation with high stereocontrol. acs.org

A prominent organocatalytic approach for constructing substituted piperidines is the aza-Michael addition. rsc.org Chiral amines, such as prolinol derivatives, can catalyze the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, initiating a sequence that leads to the piperidine ring. For the synthesis of a 2,4-disubstituted piperidine, a carefully designed substrate that incorporates both the methyl and the precursor to the hydroxymethyl group is required.

For example, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol can lead to polysubstituted piperidines with the formation of multiple contiguous stereocenters with excellent enantioselectivity. acs.org This strategy could be adapted for the synthesis of this compound by employing appropriate aldehyde and nitroolefin starting materials. Biomimetic approaches using organocatalysts have also been developed for the synthesis of 2-substituted piperidine alkaloids. nih.gov

| Organocatalyst | Reaction Type | Key Advantages |

| Prolinol Ethers | Domino Michael/Aminalization | Forms multiple stereocenters in one step with high enantioselectivity. acs.org |

| Chiral Amines | Aza-Michael Addition | Metal-free, mild reaction conditions. rsc.org |

| Dipeptides | Asymmetric Michael Addition | Can be performed under solvent-free conditions. mdpi.com |

Chiral Auxiliary-Mediated Synthesis of Enantiopure Piperidine Scaffolds

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in organic synthesis. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a chemical transformation in a diastereoselective manner. After the desired stereochemistry is established, the auxiliary is removed to afford the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor of the piperidine ring. For instance, a chiral amine can be condensed with a δ-keto ester to form a chiral enamine, which can then undergo cyclization and subsequent transformations. Oxazolidinones, popularized by David Evans, are a common class of chiral auxiliaries that can be used to direct aldol (B89426) reactions and alkylations, which could be key steps in constructing the piperidine backbone. nih.gov

The synthesis of the precursor, (2R,4S)-4-Methylpiperidine-2-carboxylic acid, often involves the use of chiral auxiliaries to control the stereochemistry during the formation of the piperidine ring. This can be achieved through methods like nucleophilic substitution or reductive amination on a substrate bearing a chiral auxiliary, followed by deprotection.

| Chiral Auxiliary | Typical Application | Removal |

| Oxazolidinones | Asymmetric aldol reactions, alkylations | Hydrolysis or reduction |

| Phenylglycinol | Aza-Diels-Alder reactions | Hydrogenolysis |

| Camphorsultam | Michael additions, alkylations | Hydrolysis |

Kinetic Resolution Techniques for Stereoisomer Enrichment

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer in excess.

For the synthesis of this compound, a racemic mixture of a suitable precursor, such as 4-methyl-2-piperidinemethanol, could be subjected to kinetic resolution. For instance, an enzymatic acylation could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases are commonly used enzymes for such resolutions. mdpi.com

A chemical approach involves the use of a chiral base, such as a complex of n-butyllithium and sparteine, to selectively deprotonate one enantiomer of a racemic N-Boc-protected piperidine. The resulting lithiated species can then be trapped with an electrophile, or the unreacted enantiomer can be recovered in high enantiomeric purity. This method has been successfully applied to 2-aryl-4-methylenepiperidines, which can be further functionalized to various 2,4-disubstituted piperidines. nih.govnih.gov

| Method | Chiral Reagent/Catalyst | Principle |

| Enzymatic Acylation | Lipase | Selective acylation of one enantiomer of an alcohol. mdpi.com |

| Asymmetric Deprotonation | n-BuLi/(-)-Sparteine | Selective deprotonation of one enantiomer of a chiral substrate. nih.gov |

Chiral Pool Synthesis Approaches Utilizing Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes, as starting materials. This strategy incorporates a pre-existing stereocenter from the chiral pool into the target molecule, thus avoiding the need for an asymmetric induction step.

For the synthesis of this compound, amino acids are particularly attractive starting materials. For example, L-alanine could potentially serve as a chiral precursor for the C2 stereocenter. nih.gov The synthesis would involve a series of transformations to build the piperidine ring and introduce the methyl group at the C4 position with the correct stereochemistry. The synthesis of related piperidine alkaloids has been achieved starting from amino acids like L-lysine or L-glutamic acid. researchgate.net

The synthesis of the precursor (2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid has been reported, which can be derived from chiral pool starting materials. achemblock.com This intermediate can then be reduced to the target alcohol.

| Natural Precursor | Target Stereocenter(s) | Key Transformations |

| L-Alanine | C2 | Ring-closing metathesis, alkylation, reduction. nih.gov |

| L-Glutamic Acid | C2 | Cyclization, functional group manipulations. researchgate.net |

| L-Lysine | C2 and Nitrogen | Intramolecular cyclization. |

Multicomponent and Cascade Reactions for Highly Substituted Piperidine Core Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. researchgate.net Cascade reactions, on the other hand, involve a sequence of intramolecular transformations that are triggered by a single event. Both strategies are powerful tools for the rapid construction of highly substituted piperidine rings. nih.govresearchgate.netrsc.org

A pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be used to synthesize substituted piperidines. researchgate.net By carefully choosing the starting materials, it is possible to introduce the desired substituents at the 2 and 4 positions. Stereocontrol in such reactions can be challenging but can be achieved through the use of chiral catalysts or by substrate control.

Cascade reactions, such as the aza-Prins cyclization, can also be employed to construct the piperidine ring with defined stereochemistry. These reactions often proceed through cationic intermediates and can lead to the formation of multiple C-C and C-N bonds in a single step. The diastereoselectivity of such cascade reactions can be influenced by the reaction conditions and the nature of the starting materials. nih.gov

| Reaction Type | Key Features | Potential for Stereocontrol |

| Hantzsch-type MCR | Formation of dihydropyridine (B1217469) ring | Can be followed by asymmetric reduction. mdpi.com |

| Aza-Diels-Alder | [4+2] cycloaddition | Use of chiral Lewis acids or chiral auxiliaries. |

| Aza-Prins Cyclization | Cationic cascade | Substrate control or chiral counterion catalysis. rsc.org |

Optimization of Reaction Conditions and Scalability for Stereocontrolled Synthesis

The efficient and stereoselective synthesis of this compound on a larger scale necessitates meticulous optimization of reaction conditions. Key strategies often involve the catalytic hydrogenation of appropriately substituted pyridine precursors, followed by diastereoselective reduction of a carbonyl group at the C2 position. The choice of catalyst, solvent, temperature, and pressure plays a pivotal role in maximizing the yield and stereoselectivity of the desired cis-isomer.

One common approach involves the hydrogenation of 4-methylpyridine (B42270) derivatives. The initial hydrogenation of a disubstituted pyridine, for instance, can yield a mixture of cis and trans isomers. Subsequent base-mediated epimerization can be employed to enrich the thermodynamically more stable isomer. This process is highly dependent on the nature of the substituents and the reaction conditions. For the synthesis of methyl-substituted pipecolinates, which are precursors to the target methanol (B129727), hydrogenation under mild and practical conditions is crucial for achieving high diastereoselectivity.

The scalability of such processes presents several challenges. Reactions that perform well on a laboratory scale may not be directly translatable to pilot or industrial scale production. Issues such as heat transfer, mass transfer, and catalyst handling become more pronounced. For instance, catalytic hydrogenations often require specialized high-pressure reactors and careful management of flammable solvents and hydrogen gas. The development of scalable and safe processes is therefore a critical area of research.

A key step in the synthesis of this compound often involves the diastereoselective reduction of a 2-carboxypiperidine derivative. The choice of reducing agent and reaction conditions is critical to control the stereochemistry of the resulting hydroxymethyl group.

Table 1: Optimization of Diastereoselective Reduction of a 2-Carboxypiperidine Precursor

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | LiAlH₄ | THF | 0 to rt | 85:15 | 92 |

| 2 | NaBH₄ | Methanol | 0 | 70:30 | 85 |

| 3 | DIBAL-H | Toluene | -78 | 92:8 | 88 |

| 4 | Red-Al® | Toluene | -78 to 0 | 95:5 | 90 |

This is a representative table based on general principles of diastereoselective reductions and does not represent empirically validated data for this specific compound.

As indicated in the table, the use of bulky reducing agents at low temperatures, such as DIBAL-H or Red-Al®, often leads to higher diastereoselectivity in favor of the desired cis-isomer. The scalability of these reductions requires careful control of cryogenic conditions and the handling of pyrophoric reagents.

Precursor Design and Strategic Derivatization for Enhanced Synthetic Efficiency

The design of suitable precursors and the strategic use of derivatization are fundamental to achieving high synthetic efficiency and stereocontrol in the synthesis of this compound. The choice of starting materials and protecting groups can significantly influence the stereochemical outcome of key reaction steps.

A powerful strategy for constructing enantiopure cis-2,4-disubstituted piperidines involves the use of chiral auxiliaries. For example, a phenylglycinol-derived unsaturated lactam can undergo stereoselective conjugate addition of an organocuprate to establish the desired stereochemistry at the C4 position. nih.gov The chiral auxiliary guides the incoming nucleophile to a specific face of the molecule, thereby controlling the stereochemical outcome. Subsequent transformations can then be performed to elaborate the piperidine ring and introduce the required functional groups.

Another approach involves starting from readily available chiral building blocks. For instance, the synthesis of a related compound, (2S,4S)-2-methylpiperidin-4-ol, has been achieved from acyclic β-enaminoesters derived from (R)-(-)-2-phenylglycinol. researchgate.net This highlights the utility of chiral pool synthesis in accessing specific stereoisomers of substituted piperidines.

The strategic use of protecting groups is also crucial. The N-protecting group, for instance, can influence the conformation of the piperidine ring and thereby direct the stereochemical course of subsequent reactions. For example, in the hydrogenation of substituted pyridines, the nature of the N-substituent can affect the facial selectivity of the reduction.

Furthermore, the design of precursors can facilitate key transformations. The dearomatization-hydrogenation of fluoropyridine precursors has been shown to be a highly diastereoselective method for accessing all-cis-(multi)fluorinated piperidines. nih.gov This strategy could potentially be adapted for the synthesis of the target molecule by employing a suitably substituted pyridine precursor.

Table 2: Key Precursors and Synthetic Strategies

| Precursor Type | Key Synthetic Strategy | Stereochemical Control |

| Substituted Pyridines | Catalytic Hydrogenation / Epimerization | Substrate and catalyst control |

| Unsaturated Lactams with Chiral Auxiliaries | Conjugate Addition | Auxiliary-induced diastereoselectivity |

| Chiral β-Enaminoesters | Intramolecular Cyclization | Chiral pool starting material |

| Functionalized Acyclic Amines | Ring-Closing Metathesis | Catalyst and substrate control |

This table summarizes general approaches to stereocontrolled piperidine synthesis.

Chemical Transformations and Derivatization of 2s,4r 4 Methylpiperidin 2 Yl Methanol

Regioselective Functional Group Interconversions on the Piperidine (B6355638) Ring and Methanol (B129727) Moiety

The distinct reactivity of the piperidine nitrogen and the primary hydroxyl group in ((2S,4R)-4-Methylpiperidin-2-yl)methanol allows for regioselective functional group interconversions. These transformations are crucial for introducing diverse functionalities and for building molecular complexity.

The secondary amine of the piperidine ring is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation, and N-sulfonylation. To achieve selectivity, especially when the hydroxyl group is also reactive, protection-deprotection strategies are often employed. The use of a tert-butyloxycarbonyl (Boc) group to protect the nitrogen is a common approach. This allows for the selective manipulation of the methanol moiety.

The primary alcohol can be converted into a variety of other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid. Alternatively, it can be transformed into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of halides, azides, cyanides, and other nucleophiles.

Below is a table summarizing potential regioselective functional group interconversions:

| Starting Material | Reagents and Conditions | Product Functional Group | Moiety Modified |

| This compound | 1. Boc₂O, Et₃N, CH₂Cl₂ 2. PCC, CH₂Cl₂ | N-Boc protected aldehyde | Methanol |

| This compound | 1. Boc₂O, Et₃N, CH₂Cl₂ 2. TsCl, pyridine (B92270) | N-Boc protected tosylate | Methanol |

| N-Boc-((2S,4R)-4-Methylpiperidin-2-yl)methanol | 1. Dess-Martin periodinane, CH₂Cl₂ | Aldehyde | Methanol |

| N-Boc-((2S,4R)-4-Methylpiperidin-2-yl)methanol | 1. MsCl, Et₃N, CH₂Cl₂ 2. NaN₃, DMF | Azide | Methanol |

| This compound | Acetic anhydride, pyridine | N-acetyl, O-acetyl | Both |

| This compound | Benzyl bromide, K₂CO₃, CH₃CN | N-benzyl, O-benzyl | Both |

Stereospecific Modifications and Stereoselective Ring Expansions/Contractions

The inherent chirality of this compound makes it a valuable starting material for stereospecific modifications, where the stereochemistry of the starting material dictates the stereochemistry of the product. Such transformations are of high importance in asymmetric synthesis.

Modifications that proceed with retention or inversion of configuration at the existing stereocenters can be achieved through carefully chosen reaction pathways. For example, nucleophilic substitution at the carbon bearing the methanol group, after its conversion to a suitable leaving group, can proceed with inversion of configuration via an Sₙ2 mechanism.

While specific examples for this compound are not extensively documented, general methodologies for stereoselective ring expansions and contractions of piperidine derivatives can be applied. Ring expansion to azepanes can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement. Ring contraction to substituted pyrrolidines is also a known transformation for piperidine systems, often involving Beckmann or Hofmann-type rearrangements of appropriately functionalized derivatives. The stereocenters at C2 and C4 would be expected to influence the stereochemical outcome of these rearrangements.

| Transformation Type | General Method | Potential Substrate | Expected Product |

| Stereospecific Substitution | Sₙ2 reaction on a sulfonate ester | N-Boc-((2S,4R)-4-Methylpiperidin-2-yl)methyl tosylate | N-Boc-(2R,4R)-2-substituted-4-methylpiperidine |

| Ring Expansion | Tiffeneau-Demjanov rearrangement | N-protected (2S,4R)-2-aminomethyl-4-methylpiperidine | Chiral 3-methylazepanone |

| Ring Contraction | Beckmann rearrangement | N-protected (2S,4R)-4-methylpiperidine-2-carboxaldoxime | Chiral 3-methyl-2-cyanopyrrolidine |

Preparation of N-Substituted and O-Substituted Derivatives for Specific Synthetic Aims

The synthesis of N-substituted and O-substituted derivatives of this compound is a primary strategy for tailoring its properties for specific applications, such as in medicinal chemistry or as chiral ligands.

N-Substitution: The secondary amine is readily functionalized. N-alkylation can introduce various alkyl or arylmethyl groups. N-acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides provides sulfonamides. These modifications can significantly alter the steric and electronic properties of the piperidine nitrogen.

O-Substitution: The primary hydroxyl group can be converted into ethers through Williamson ether synthesis or other alkylation methods. Esterification with carboxylic acids or their derivatives leads to the formation of esters. These O-substituted derivatives can serve as intermediates for further transformations or as final target molecules with specific biological activities.

The following table illustrates the preparation of various derivatives:

| Derivative Type | Reagents and Conditions | Functional Group Introduced |

| N-Alkyl | Alkyl halide, base (e.g., K₂CO₃) | Alkyl group |

| N-Aryl | Aryl halide, Pd-catalyst, base (Buchwald-Hartwig amination) | Aryl group |

| N-Acyl | Acyl chloride or anhydride, base (e.g., pyridine) | Acyl group |

| O-Alkyl (Ether) | Alkyl halide, NaH | Alkyl group |

| O-Acyl (Ester) | Acyl chloride or carboxylic acid with coupling agent (e.g., DCC) | Acyl group |

| O-Silyl (Silyl Ether) | Silyl chloride (e.g., TBDMSCl), imidazole | Silyl group |

Advanced Derivatization Strategies for Novel Ligand Architectures

The chiral backbone of this compound is an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis. Advanced derivatization strategies focus on introducing coordinating groups at both the nitrogen and oxygen atoms to create bidentate or even tridentate ligands.

These strategies often involve multi-step synthetic sequences. For example, the hydroxyl group can be converted to a phosphine (B1218219) or an oxazoline (B21484) moiety, while the nitrogen atom can be part of a larger heterocyclic system or bear a coordinating side chain. The stereochemistry of the piperidine ring plays a crucial role in defining the chiral environment around the metal center in the resulting catalyst complex.

The development of such ligands from this compound allows for the creation of catalysts for a wide range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The modular nature of the synthesis, allowing for variation of substituents on both the N and O atoms, enables the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity.

| Ligand Class | Key Functional Groups | Potential Catalytic Application |

| Amino-alcohol | -NH, -OH | Asymmetric addition of organozincs to aldehydes |

| Phosphine-amide | -PAr₂, -C(O)R | Asymmetric hydrogenation |

| Oxazoline-piperidine | Oxazoline ring, piperidine N | Asymmetric allylic alkylation |

| Bis(oxazoline) type | Two oxazoline moieties | Various metal-catalyzed asymmetric reactions |

Applications in Asymmetric Catalysis

Development of ((2S,4R)-4-Methylpiperidin-2-yl)methanol-Derived Chiral Ligands

The successful application of this compound in asymmetric catalysis hinges on its incorporation into ligand structures that can effectively transfer chiral information from the ligand to the substrate during the catalytic cycle.

The design of chiral ligands derived from this compound is guided by several key principles aimed at maximizing stereocontrol and enantioselectivity. The inherent rigidity of the piperidine (B6355638) ring is a significant advantage, as it reduces the number of accessible conformations of the metal-ligand complex, leading to a more ordered and predictable transition state. The stereochemistry at the C2 and C4 positions of the piperidine ring dictates the spatial arrangement of substituents, which in turn influences the steric environment around the coordinated metal.

Modification of the hydroxyl and secondary amine functionalities of the parent molecule allows for the introduction of various coordinating groups, such as phosphines, oxazolines, or other N- or O-based donors. The electronic properties of these donor groups can be fine-tuned to modulate the reactivity and selectivity of the resulting metal catalyst. For instance, electron-donating groups can increase the electron density on the metal center, which can be beneficial in certain oxidative addition steps, while electron-withdrawing groups can enhance the Lewis acidity of the metal, which is advantageous in other catalytic transformations.

The modular nature of ligands derived from this scaffold allows for systematic tuning of steric and electronic properties. By varying the substituents on the coordinating atoms or the backbone of the ligand, a library of ligands can be synthesized and screened for optimal performance in a specific catalytic reaction.

The synthesis of chiral ligands from this compound typically involves standard organic transformations to introduce desired coordinating moieties. For example, the secondary amine can be functionalized via alkylation or amidation, while the hydroxyl group can be converted into a phosphinite or ether.

Once synthesized, these chiral ligands are complexed with various transition metals to generate the active catalysts. The complexation reactions are generally straightforward, often involving the reaction of the ligand with a suitable metal precursor, such as a metal halide, acetate, or a complex with labile ligands like cyclooctadiene (cod) or norbornadiene (nbd).

Rhodium (Rh) and Iridium (Ir) Complexes: Rhodium and Iridium complexes are particularly important for asymmetric hydrogenation and hydroformylation reactions. The complexation of a phosphine-containing ligand derived from this compound with precursors like [Rh(cod)₂]BF₄ or [Ir(cod)Cl]₂ would yield the corresponding chiral Rh(I) or Ir(I) complexes. These complexes are often cationic and can be activated under a hydrogen atmosphere.

Nickel (Ni) and Palladium (Pd) Complexes: Nickel and Palladium catalysts are widely used in cross-coupling, allylic substitution, and amination reactions. Chiral ligands derived from this compound can be coordinated to Ni(II) or Pd(II) precursors, such as NiCl₂ or PdCl₂(CH₃CN)₂, to form square planar complexes. For reactions involving Pd(0) catalysis, these Pd(II) complexes can be reduced in situ, or the ligand can be directly reacted with a Pd(0) source like Pd₂(dba)₃.

The characterization of these metal complexes is typically carried out using a combination of spectroscopic techniques, including NMR (¹H, ¹³C, ³¹P), mass spectrometry, and in some cases, single-crystal X-ray diffraction to unequivocally determine the solid-state structure and coordination geometry.

Asymmetric Induction in Catalytic Reactions

Ligands derived from this compound have the potential to induce high levels of asymmetry in a variety of metal-catalyzed reactions. The specific stereochemical outcome is a direct consequence of the ligand's ability to create a chiral pocket around the metal center, which preferentially binds one enantiotopic face of the prochiral substrate.

The enantioselective addition of organozinc reagents to carbonyl compounds is a powerful method for the synthesis of chiral secondary and tertiary alcohols. Chiral amino alcohols are well-known to be effective catalysts for this transformation. A ligand derived from this compound, acting as a chiral catalyst, would react with the organozinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde or ketone, and the chiral environment of the ligand directs the nucleophilic attack of the alkyl group from the organozinc reagent to one of the prochiral faces of the carbonyl group, leading to the formation of an enantioenriched alcohol.

Illustrative Data for Enantioselective Addition of Diethylzinc to Benzaldehyde

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | 5 | Toluene | 0 | 95 | 92 (R) |

| 2 | 2 | Hexane | 0 | 92 | 90 (R) |

| 3 | 5 | THF | -20 | 88 | 85 (R) |

| 4 | 5 | Toluene | 25 | 96 | 88 (R) |

Note: The data in this table is illustrative and based on typical results obtained with similar chiral amino alcohol catalysts. Specific experimental data for ligands derived from this compound is not available in the surveyed literature.

Asymmetric hydrogenation is a widely used industrial process for the synthesis of enantiomerically pure compounds. Rhodium and Iridium complexes bearing chiral phosphine (B1218219) ligands are particularly effective for the hydrogenation of prochiral olefins and ketones. A bidentate phosphine ligand derived from this compound could coordinate to a Rh(I) or Ir(I) center, creating a chiral catalyst. Upon activation with hydrogen, a chiral metal hydride species is formed. The prochiral substrate then coordinates to the metal center in a specific orientation dictated by the steric and electronic properties of the chiral ligand, leading to the stereoselective transfer of hydrogen to one face of the double bond.

Illustrative Data for Asymmetric Hydrogenation of Methyl Acetoacetate

| Entry | Catalyst | S/C Ratio | H₂ Pressure (atm) | Solvent | Yield (%) | ee (%) |

| 1 | [Rh(ligand)(cod)]BF₄ | 1000 | 10 | Methanol (B129727) | >99 | 95 (R) |

| 2 | [Ir(ligand)(cod)]Cl | 1000 | 20 | CH₂Cl₂ | >99 | 92 (R) |

| 3 | [Rh(ligand)(cod)]BF₄ | 5000 | 10 | Methanol | >99 | 94 (R) |

| 4 | [Ir(ligand)(cod)]Cl | 1000 | 10 | Toluene | 98 | 89 (R) |

Note: The data in this table is illustrative and based on typical results obtained with similar chiral phosphine-based catalysts. Specific experimental data for ligands derived from this compound is not available in the surveyed literature.

The versatility of ligands derived from this compound extends to other important asymmetric transformations.

Cycloisomerization: Gold and platinum complexes are known to catalyze the cycloisomerization of enynes and related substrates. A chiral ligand could impart enantioselectivity to these reactions by creating a chiral environment around the metal center that influences the folding and subsequent cyclization of the substrate.

Amination: Palladium-catalyzed asymmetric amination reactions, such as the Buchwald-Hartwig amination or allylic amination, are powerful tools for the formation of C-N bonds. Chiral ligands play a crucial role in controlling the enantioselectivity of these processes. A ligand derived from this compound could be employed to control the stereochemical outcome of the nucleophilic attack of an amine on an electrophilic partner.

Mechanistic Insights into Ligand-Substrate Interactions and Catalyst Turnover in Asymmetric Transformations

The efficacy of this compound as a chiral ligand in asymmetric catalysis is fundamentally rooted in its distinct structural and stereochemical features. While detailed mechanistic studies specifically elucidating its role in catalytic cycles are not extensively documented in publicly available research, a comprehensive understanding can be constructed by drawing parallels with well-studied chiral 1,3-amino alcohol and piperidine-based ligands. The interplay between the ligand's conformational rigidity, the spatial arrangement of its coordinating atoms, and the stereochemistry at its chiral centers are paramount in dictating the trajectory of asymmetric transformations.

The this compound ligand typically functions as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the piperidine ring and the oxygen atom of the methanol moiety. This chelation forms a stable five-membered ring with the metal, creating a rigid and well-defined chiral environment around the catalytic center. The stereochemistry at the C2 and C4 positions of the piperidine ring plays a crucial role in shaping this chiral pocket. The cis-relationship between the methyl group at C4 and the methanol group at C2, coupled with the chair conformation of the piperidine ring, dictates the orientation of these substituents. This fixed spatial arrangement is instrumental in creating a sterically demanding environment that effectively discriminates between the two prochiral faces of an incoming substrate.

In a typical catalytic cycle, the substrate coordinates to the metal-ligand complex. The specific orientation of the substrate is governed by minimizing steric repulsions with the bulky substituents of the ligand and maximizing favorable electronic interactions. Computational modeling of similar systems has shown that non-covalent interactions, such as hydrogen bonding and CH-π interactions, can play a significant role in stabilizing the transition state that leads to the major enantiomer. acs.org The methyl group on the piperidine ring of this compound likely acts as a key stereodirecting group, sterically shielding one face of the coordinated substrate and thereby forcing the nucleophilic attack to occur from the less hindered face.

While empirical data on catalyst turnover for systems employing this compound is scarce, it is reasonable to infer that the stability of the metal-ligand complex and the ease of product dissociation are key determinants. The strength of the metal-nitrogen and metal-oxygen bonds, as well as the potential for product inhibition, would need to be carefully considered in optimizing reaction conditions. The principles observed in other asymmetric catalytic systems suggest that a balance must be struck: the ligand must bind strongly enough to induce high enantioselectivity, but not so tightly that it impedes the release of the product and the regeneration of the active catalyst. researchgate.net

Further research, including detailed kinetic studies and computational modeling, is necessary to fully elucidate the intricate mechanistic details of catalysis involving this compound. Such studies would provide valuable insights into the precise nature of ligand-substrate interactions, the structure of the transition states, and the factors governing catalyst turnover, thereby enabling the rational design of more efficient and selective catalytic systems based on this promising chiral ligand.

Computational and Theoretical Investigations

Conformational Analysis of ((2S,4R)-4-Methylpiperidin-2-yl)methanol and its Derivatives

The biological activity and catalytic efficiency of piperidine (B6355638) derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis of this compound is crucial for understanding how it interacts with other molecules. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For this compound, several chair conformers are possible, differing in the axial or equatorial positions of the methyl and hydroxymethyl substituents.

Density Functional Theory (DFT) calculations are a primary tool for studying the conformational landscape of such molecules. researchgate.net These calculations can determine the relative energies of different conformers, providing insights into their populations at equilibrium. For the related compound 4-methylpiperidine (B120128), DFT studies have shown excellent agreement with experimental results, confirming the reliability of these methods for studying piperidine ring conformations. researchgate.net

In the case of this compound, the most stable conformer is expected to have both the 4-methyl and the 2-hydroxymethyl groups in equatorial positions to minimize steric hindrance. However, intramolecular hydrogen bonding between the hydroxymethyl group and the piperidine nitrogen could potentially stabilize conformers with an axial hydroxymethyl group. DFT calculations can quantify the energetic contributions of these competing interactions.

Table 1: Predicted Relative Energies of this compound Conformers This is a representative table based on general principles of conformational analysis. Actual values would require specific DFT calculations.

| Conformer | 4-Methyl Position | 2-Hydroxymethyl Position | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

|---|---|---|---|---|

| 1 | Equatorial | Equatorial | 0.00 | Minimization of steric strain |

| 2 | Equatorial | Axial | > 1.0 | Potential for intramolecular H-bonding vs. 1,3-diaxial interactions |

| 3 | Axial | Equatorial | > 2.0 | Significant 1,3-diaxial interactions involving the methyl group |

| 4 | Axial | Axial | > 3.0 | Severe steric hindrance from multiple 1,3-diaxial interactions |

Quantum Chemical Calculations on Reaction Mechanisms and Transition States in Asymmetric Catalysis

Derivatives of this compound can serve as chiral ligands in asymmetric catalysis. nih.govnih.gov Quantum chemical calculations, particularly DFT, are instrumental in elucidating the mechanisms of these catalytic reactions. researchgate.net By modeling the reaction pathways, researchers can identify key intermediates and transition states, providing a detailed understanding of how the catalyst facilitates the transformation and induces stereoselectivity.

For a given asymmetric reaction, computational chemists can model the approach of the substrate to the catalyst-reagent complex. By calculating the energies of the transition states leading to the different stereoisomeric products, it is possible to understand the origin of the enantioselectivity. These calculations often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for differentiating the energies of the diastereomeric transition states.

For instance, in a reaction catalyzed by a metal complex bearing a ligand derived from this compound, DFT calculations can model the coordination of the substrate to the metal center and the subsequent bond-forming steps. The chiral environment created by the ligand will favor one transition state over the other, leading to the preferential formation of one enantiomer.

Prediction of Stereochemical Outcomes through Molecular Modeling and DFT Studies

A significant application of computational chemistry in asymmetric catalysis is the prediction of stereochemical outcomes. nih.gov By accurately calculating the energy difference between the diastereomeric transition states, it is possible to predict the enantiomeric excess (ee) of a reaction. This predictive capability is highly valuable in the design of new catalysts and the optimization of reaction conditions.

Molecular mechanics and DFT are both employed for this purpose. While molecular mechanics offers a faster computational approach, DFT provides higher accuracy in describing the electronic effects that can be crucial in transition states. researchgate.net The general workflow involves:

Generating plausible 3D structures of the transition states leading to the different stereoisomers.

Optimizing the geometries of these transition states using quantum chemical methods.

Calculating the energies of the optimized transition states to determine the lowest energy pathway.

The predicted stereochemical outcome is then derived from the energy difference between the most stable transition states for the formation of the respective enantiomers. These computational predictions can guide experimental efforts by identifying promising catalyst structures before they are synthesized in the lab.

Structure-Activity Relationship (SAR) Studies of Ligands based on Theoretical Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for the rational design of more effective ligands and catalysts. rsc.org In the context of ligands derived from this compound, theoretical descriptors can be used to correlate the structural features of the ligands with their observed catalytic activity and enantioselectivity. researchgate.netnih.gov

These theoretical descriptors can be categorized as:

Electronic descriptors: Atomic charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO), which describe the electronic properties of the ligand.

Steric descriptors: Molecular volume, surface area, and specific steric parameters that quantify the bulkiness of different substituents on the ligand.

Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.

By generating a library of virtual ligands based on the this compound scaffold and calculating their theoretical descriptors, a QSAR model can be developed. mdpi.com This model can then be used to predict the activity of new, unsynthesized ligands, thereby accelerating the discovery of more efficient catalysts.

Table 2: Common Theoretical Descriptors Used in SAR/QSAR Studies

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Mulliken charges, Dipole moment, HOMO/LUMO energies | Electron distribution, polarity, reactivity |

| Steric | Molecular Volume, Surface Area, Verloop Sterimol parameters | Size and shape of the molecule and its substituents |

| Topological | Connectivity indices (e.g., Randić index) | Atomic connectivity and branching |

| Quantum Chemical | Reaction energies, activation barriers | Thermodynamic and kinetic information about the catalytic process |

Advanced Analytical Techniques for Stereochemical Characterization

Chiral Chromatographic Methods for Enantiomeric Purity and Diastereomeric Ratio Assessment

Chiral chromatography is an indispensable tool for separating stereoisomers and quantifying the purity of a specific isomer like ((2S,4R)-4-Methylpiperidin-2-yl)methanol. This technique relies on the differential interaction of stereoisomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose.

The primary goal is to develop a method capable of separating all four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). This allows for the accurate determination of the diastereomeric ratio (e.g., cis vs. trans) and the enantiomeric purity (enantiomeric excess, or ee) of the target (2S,4R) isomer.

For a polar, functionalized molecule like this compound, chiral HPLC is often the method of choice. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for a broad range of chiral compounds. The separation mechanism involves a combination of interactions, including hydrogen bonding (with the hydroxyl and amine groups), dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Method development would involve screening various CSPs and mobile phase compositions. A typical approach might use a normal-phase eluent (e.g., hexane/isopropanol mixtures) or a polar organic mobile phase (e.g., methanol (B129727) or acetonitrile (B52724) with additives). The successful separation would yield a chromatogram with distinct peaks for each stereoisomer, allowing for precise quantification.

Table 1: Illustrative Chiral HPLC Data for Stereoisomer Separation

This interactive table shows a hypothetical result from a chiral HPLC analysis designed to separate the stereoisomers of (4-Methylpiperidin-2-yl)methanol.

| Stereoisomer | Retention Time (min) | Resolution (Rs) | Peak Area (%) | Purity Assessment |

| (2S,4S) | 8.5 | - | 0.5 | Diastereomeric Impurity |

| (2R,4R) | 9.2 | 1.8 | 0.5 | Diastereomeric Impurity |

| (2S,4R) | 11.3 | 4.1 | 99.0 | Target Compound |

| (2R,4S) | 12.5 | 2.5 | <0.1 | Enantiomeric Impurity |

Advanced Spectroscopic Techniques for Absolute Configuration Assignment

While chromatography can separate and quantify stereoisomers, it does not inherently reveal their absolute configuration. Advanced spectroscopic techniques are required to assign the (S) or (R) designation to each chiral center.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy becomes a powerful tool for stereochemical analysis when conducted in a chiral environment. This is typically achieved using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Using Chiral Derivatizing Agents (CDAs): This method involves reacting the chiral analyte, this compound, with an enantiomerically pure CDA to form a covalent bond. The reaction converts the pair of enantiomers into a pair of diastereomers, which have distinct physical properties and, therefore, different NMR spectra.

A suitable CDA for the hydroxyl group in the target molecule is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often used as its acyl chloride (Mosher's reagent). Reaction of a non-enantiopure sample of the cis-isomer with (R)-MTPA-Cl would produce two diastereomeric esters: (2S,4R)-Mosher's ester and (2R,4S)-Mosher's ester. Because the new diastereomers have different spatial arrangements, the protons near the stereogenic centers will experience different magnetic environments, leading to observable differences in their chemical shifts (Δδ). By systematically analyzing the Δδ (δS - δR) values for protons on either side of the original carbinol center, the absolute configuration can be reliably determined based on the established Mosher's ester analysis model.

Table 2: Hypothetical ¹H NMR Data for Mosher's Ester Analysis

This table illustrates the expected chemical shift differences (Δδ) in a chiral NMR experiment using a derivatizing agent to determine absolute configuration.

| Proton Position | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Predicted Configuration |

| C2-H | 4.15 | 4.12 | -0.03 | Consistent with (2S,4R) |

| C2-CH₃ | 1.22 | 1.25 | +0.03 | Consistent with (2S,4R) |

| C4-H | 1.85 | 1.89 | +0.04 | Consistent with (2S,4R) |

| CH₂OH | 3.60 | 3.55 | -0.05 | Consistent with (2S,4R) |

Using Chiral Solvating Agents (CSAs): This alternative approach involves dissolving the analyte in a chiral solvent or adding an enantiomerically pure CSA to the NMR tube. unipi.it The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. unipi.it These weak interactions are often sufficient to induce small but measurable chemical shift differences between the signals of the two enantiomers, allowing for the determination of enantiomeric excess. unipi.itnih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

VCD and ECD are chiroptical techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative bands, serves as a unique fingerprint of the molecule's three-dimensional structure.

The modern approach to absolute configuration assignment using these methods involves a comparison between the experimental spectrum and a theoretically predicted spectrum generated through quantum chemical calculations (e.g., Density Functional Theory, DFT).

For VCD, the analysis is performed in the infrared region, probing the molecule's vibrational transitions. The process involves:

Performing a conformational search for the this compound structure.

Calculating the theoretical VCD spectrum for the lowest energy conformers of the known (2S,4R) configuration.

Measuring the experimental VCD spectrum of the purified sample.

Comparing the experimental spectrum to the calculated one. An agreement in the sign and shape of the spectral bands confirms the absolute configuration.

ECD operates in the UV-visible region and is dependent on the presence of electronic chromophores. Since this compound lacks strong chromophores, direct ECD analysis may be challenging. However, derivatization with a chromophore-containing reagent can make the molecule ECD-active, allowing for a similar comparison between experimental and theoretical spectra to be performed. nih.gov

Table 3: Summary of VCD/ECD Analysis Workflow

This table outlines the steps and expected outcomes for determining absolute configuration using VCD and ECD spectroscopy.

| Step | Description | Expected Outcome |

| 1. Sample Preparation | A highly purified sample of the target stereoisomer is dissolved in a suitable solvent (e.g., CDCl₃). | A clear solution suitable for spectroscopic analysis. |

| 2. Theoretical Calculation | Quantum chemical calculations are performed for the (2S,4R) configuration to predict the VCD/ECD spectrum. | A theoretical spectrum with predicted positive and negative bands. |

| 3. Experimental Measurement | The VCD or ECD spectrum of the sample is recorded on a specialized spectrometer. | An experimental spectrum showing the chiroptical activity of the compound. |

| 4. Spectral Comparison | The experimental and theoretical spectra are overlaid and compared. | A strong correlation between the two spectra confirms the (2S,4R) absolute configuration. |

X-ray Crystallography for Solid-State Stereochemical Analysis

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a molecule. It provides an unambiguous three-dimensional structural model of the molecule as it exists in a crystalline lattice.

The process requires growing a high-quality single crystal of the target compound or a suitable crystalline derivative (e.g., a hydrochloride salt). The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, which reveals the precise position of every atom in the molecule.

To determine the absolute configuration, anomalous dispersion is used. By choosing an X-ray wavelength near the absorption edge of one of the atoms (often oxygen or nitrogen), differences in the diffraction intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured. The analysis of these differences allows for the calculation of the Flack parameter. A Flack parameter value close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct with high confidence. nih.gov

Table 4: Representative Data from a Single-Crystal X-ray Diffraction Analysis

This table presents typical parameters obtained from an X-ray crystallography experiment that would be used to confirm the absolute structure of this compound.

| Parameter | Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁2₁2₁ | Defines the specific symmetry elements within the crystal. |

| C-N Bond Lengths (Å) | 1.47 - 1.49 | Confirms covalent structure and connectivity. |

| C-C-N Bond Angles (°) | 110 - 114 | Defines the geometry of the piperidine (B6355638) ring. |

| Flack Parameter | 0.05(3) | A value near zero confirms the assigned (2S,4R) absolute configuration. |

| R-factor | 0.035 | Indicates a good fit between the experimental data and the final structural model. |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Approaches for ((2S,4R)-4-Methylpiperidin-2-yl)methanol and Analogs

The demand for enantiomerically pure substituted piperidines has spurred the development of innovative synthetic strategies that offer greater efficiency, stereocontrol, and molecular diversity. Future research will likely focus on moving beyond traditional multi-step sequences to more convergent and atom-economical approaches for the synthesis of this compound and its derivatives.

One promising avenue is the continued exploration of asymmetric dearomatization of pyridine (B92270) derivatives . This strategy allows for the direct conversion of readily available flat aromatic precursors into complex three-dimensional chiral piperidine (B6355638) rings. acs.orgacs.orgnih.gov For instance, the stepwise dearomatization/borylation of pyridines has been shown to provide facile access to chiral piperidines. acs.orgacs.orgnih.gov Future work could adapt these methodologies to introduce the specific substitution pattern of this compound.

Another area of intense research is the development of modular approaches to polysubstituted piperidines . A recently reported strategy involves a scalable, chiral-pool synthesis of an orthogonally protected piperidine tricarboxylic acid diester, which can then undergo sequential functionalizations. acs.org This modularity would be highly advantageous for creating a library of analogs of this compound with diverse functionalities.

Furthermore, intramolecular C-H amination/cyclization reactions represent a powerful tool for the construction of the piperidine ring. nih.gov These methods, often catalyzed by transition metals, can form the heterocyclic ring with high stereocontrol. Research into the enantioselective cyanidation of fluorosubstituted amines followed by cyclization has shown promise in the asymmetric synthesis of piperidines. nih.gov Adapting such strategies could lead to more efficient syntheses of the target molecule.

| Synthetic Strategy | Key Features | Potential for this compound Synthesis |

| Asymmetric Dearomatization | Direct conversion of pyridines to chiral piperidines. | High potential for stereocontrolled synthesis of the core structure. |

| Modular Synthesis | Stepwise and controlled introduction of substituents. | Enables the creation of a diverse range of analogs. |

| Intramolecular C-H Amination | Efficient ring formation with high stereocontrol. | Offers a potentially shorter and more efficient synthetic route. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Chiral Piperidine Production

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals. This technology offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. The production of chiral piperidines, including this compound, is set to benefit significantly from these advancements.

Recent studies have demonstrated the rapid and highly diastereoselective synthesis of α-chiral piperidines using continuous flow protocols. acs.orgorganic-chemistry.orgnih.govacs.orgthieme-connect.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and selectivities compared to batch methods. organic-chemistry.org The implementation of a flow-based approach for the synthesis of this compound could dramatically reduce production time and costs. acs.orgacs.org

Beyond flow chemistry, the integration of automated synthesis platforms is a key emerging trend. These platforms, which combine robotics, software, and analytical tools, can perform multi-step syntheses with minimal human intervention. An automated "push-button" synthesis of the complex pharmaceutical prexasertib (B560075) has been successfully demonstrated, showcasing the potential of this technology. nih.gov In the future, similar automated systems could be developed for the on-demand synthesis of this compound and a library of its analogs, accelerating drug discovery and development processes.

| Technology | Advantages for Chiral Piperidine Production |

| Flow Chemistry | Enhanced safety, improved reproducibility, scalability, higher yields and selectivities. acs.orgorganic-chemistry.org |

| Automated Synthesis | High throughput, reduced manual labor, on-demand synthesis, rapid library generation. nih.gov |

Expansion of Applications in Enantioselective Methodologies Beyond Current Scope

Chiral piperidine derivatives are not only valuable as building blocks for larger molecules but also find application as chiral ligands and catalysts in asymmetric synthesis. While the direct catalytic applications of this compound may not be extensively documented, its structural features suggest significant potential in this area.

The nitrogen atom and the hydroxyl group of this compound can act as coordination sites for metal centers, making it a candidate for a chiral ligand in a variety of enantioselective transformations. For example, chiral amino alcohols are known to be effective ligands in asymmetric additions to aldehydes and ketones, and in enantioselective reductions. Future research could involve the synthesis of novel transition metal complexes incorporating this compound or its derivatives and evaluating their catalytic activity and enantioselectivity in reactions such as asymmetric hydrogenation, hydrosilylation, and C-C bond-forming reactions.

Moreover, the piperidine nitrogen can be readily functionalized to create a wider range of chiral ligands and organocatalysts. For instance, derivatization of the secondary amine could lead to the formation of chiral N-oxides, which have been used as organocatalysts in various asymmetric reactions. The development of such novel catalysts derived from this compound could significantly broaden its utility in enantioselective synthesis.

Sustainable and Green Chemistry Aspects in its Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.com The future synthesis and application of this compound will undoubtedly be shaped by the drive for more sustainable and environmentally benign processes.

A key focus will be the development of biocatalytic methods for the synthesis of chiral piperidines. Enzymes offer the potential for high enantio- and regioselectivity under mild reaction conditions, often in aqueous media. nih.gov While nature has yet to yield a specific biocatalyst for the asymmetric dearomatization of pyridines, chemo-enzymatic approaches that combine the strengths of chemical synthesis and biocatalysis are showing great promise. nih.gov For example, the use of ene-reductases for the stereoselective reduction of intermediates could be a viable strategy for the green synthesis of this compound.

In addition to biocatalysis, other green chemistry principles will be important. This includes the use of greener solvents (e.g., water, supercritical CO2, or bio-derived solvents) to replace hazardous organic solvents, the development of catalytic methods that minimize waste by using small amounts of catalyst that can be recycled, and the use of renewable starting materials . mdpi.commdpi.com For instance, research into the use of 4-methylpiperidine (B120128) as a less toxic alternative to piperidine for Fmoc removal in peptide synthesis highlights the trend towards replacing hazardous reagents. researchgate.net

Furthermore, the principles of atom economy and energy efficiency will guide the development of new synthetic routes. mdpi.com This will involve designing syntheses that maximize the incorporation of atoms from the starting materials into the final product and utilizing energy-efficient technologies such as microwave or ultrasound irradiation. mdpi.com

| Green Chemistry Approach | Application to this compound |

| Biocatalysis | Enantioselective synthesis of the chiral piperidine core. nih.gov |

| Green Solvents | Replacement of hazardous organic solvents in synthesis and purification. mdpi.com |

| Catalytic Methods | Use of recyclable catalysts to minimize waste. |

| Renewable Feedstocks | Sourcing starting materials from renewable biological sources. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ((2S,4R)-4-Methylpiperidin-2-yl)methanol, and how do reaction conditions influence yield and stereochemical purity?

- Methodology :

- Step 1 : Alkylation of piperidine precursors (e.g., 4-methylpiperidin-2-one) with methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaH or K₂CO₃) to introduce the methyl group at the 4-position.

- Step 2 : Reduction of the ketone intermediate to the alcohol using agents like NaBH₄ or LiAlH₄.

- Step 3 : Chiral resolution via chromatography (e.g., chiral HPLC) or enzymatic methods to isolate the (2S,4R) stereoisomer .

- Critical Factors : Temperature control during reduction (≤0°C for LiAlH₄) and solvent polarity (THF vs. MeOH) impact stereoselectivity.

Q. How can the stereochemistry and purity of this compound be validated?

- Methodology :

- NMR Analysis : Compare and NMR chemical shifts with computational predictions (e.g., DFT calculations) to confirm stereochemistry.

- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for (2S,4R) configuration.

- X-ray Crystallography : Resolve crystal structures to unambiguously confirm stereochemistry .

Q. What spectroscopic techniques are most effective for characterizing functional groups in this compound?

- Methodology :

- IR Spectroscopy : Identify O-H (3200–3600 cm) and C-O (1050–1150 cm) stretches.

- Mass Spectrometry (HRMS) : Confirm molecular weight (CHNO) and fragmentation patterns.

- 2D NMR (COSY, HSQC) : Map proton-proton coupling and carbon-proton correlations to assign spatial groups .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- pH-Dependent Degradation : Test solubility and stability in buffers (pH 1–10) using UV-Vis spectroscopy.

- Computational Modeling : Apply molecular dynamics simulations to predict conformational changes under stress .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives with similar structures?

- Methodology :

- Meta-Analysis : Compare IC values across studies, adjusting for assay conditions (e.g., cell lines, incubation times).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. fluoro groups) to isolate activity contributors .

- Orthogonal Assays : Validate receptor binding (e.g., SPR) and functional activity (e.g., cAMP assays) to confirm mechanisms .

Q. How can this compound be utilized as a chiral building block in asymmetric synthesis?

- Methodology :

- Catalytic Applications : Test its use as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) to induce enantioselectivity.

- Derivatization : Synthesize carbamates or esters to enhance steric bulk and modulate reactivity in nucleophilic substitutions .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.